molecular formula C15H12ClN3O B12905971 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole CAS No. 135034-73-0

4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole

Cat. No.: B12905971
CAS No.: 135034-73-0
M. Wt: 285.73 g/mol
InChI Key: AFBWANZEWMQYLG-UHFFFAOYSA-N
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Description

4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to the triazole ring

Preparation Methods

The synthesis of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, benzyl chloride, and sodium azide.

    Formation of Azide Intermediate: Sodium azide is reacted with benzyl chloride to form benzyl azide.

    Cycloaddition Reaction: The benzyl azide undergoes a cycloaddition reaction with 4-chlorophenol in the presence of a copper catalyst to form the triazole ring.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance yield and reduce production costs.

Chemical Reactions Analysis

4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.

    Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies exploring its efficacy against various pathogens and cancer cell lines.

    Industry: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:

    5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: This compound also contains a chlorophenoxy group but differs in the heterocyclic ring structure.

    2-Methyl-4-chlorophenoxyacetic acid: This compound is a phenoxyacetic acid derivative with herbicidal properties.

    4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a plant growth regulator.

The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

135034-73-0

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-1-phenyltriazole

InChI

InChI=1S/C15H12ClN3O/c16-12-6-8-15(9-7-12)20-11-13-10-19(18-17-13)14-4-2-1-3-5-14/h1-10H,11H2

InChI Key

AFBWANZEWMQYLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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